molecular formula C12H8BrNO3 B1400298 5-Nitro-6-bromo-1h,3h-benzo[de]isochromene CAS No. 959766-43-9

5-Nitro-6-bromo-1h,3h-benzo[de]isochromene

Cat. No.: B1400298
CAS No.: 959766-43-9
M. Wt: 294.1 g/mol
InChI Key: CRJUOALRCODYDL-UHFFFAOYSA-N
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Description

5-Nitro-6-bromo-1h,3h-benzo[de]isochromene is a chemical compound with the molecular formula C12H8BrNO3 and a molecular weight of 294.1 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-bromo-1h,3h-benzo[de]isochromene typically involves the bromination and nitration of benzo[de]isochromene derivatives. One common method involves the reaction of 6-bromobenzo[de]isochromene-1,3-dione with nitric acid under controlled conditions to introduce the nitro group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-bromo-1h,3h-benzo[de]isochromene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon, or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with various functional groups replacing the bromine atom.

    Reduction Reactions: The major product is the corresponding amino derivative.

    Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups are formed.

Scientific Research Applications

5-Nitro-6-bromo-1h,3h-benzo[de]isochromene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-6-bromo-1h,3h-benzo[de]isochromene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1h,3h-benzo[de]isochromene-1,3-dione: Similar structure but lacks the nitro group.

    5-Nitro-1h,3h-benzo[de]isochromene: Similar structure but lacks the bromine atom.

    4-Nitro-1,8-naphthalic anhydride: Similar nitro-substituted aromatic compound but with a different core structure.

Uniqueness

5-Nitro-6-bromo-1h,3h-benzo[de]isochromene is unique due to the presence of both nitro and bromine substituents, which confer distinct chemical reactivity and potential biological activities. This dual substitution pattern allows for diverse chemical modifications and applications in various fields of research and industry.

Properties

IUPAC Name

8-bromo-7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-12-9-3-1-2-7-5-17-6-8(11(7)9)4-10(12)14(15)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJUOALRCODYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C(=CC(=C(C3=CC=C2)Br)[N+](=O)[O-])CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701264630
Record name 6-Bromo-5-nitro-1H,3H-naphtho[1,8-cd]pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959766-43-9
Record name 6-Bromo-5-nitro-1H,3H-naphtho[1,8-cd]pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959766-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-nitro-1H,3H-naphtho[1,8-cd]pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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